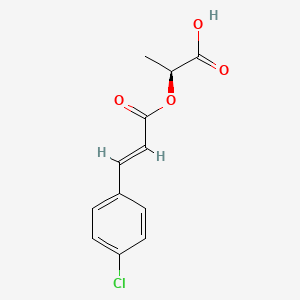

O-(4-Chlorocinnamoyl)phenyllactate

Description

Phenyllactate (C₉H₁₀O₃) is a phenylpropanoid metabolite derived from phenylalanine via phenylpyruvate reduction. It plays roles in microbial metabolism, host-microbiome interactions, and disease biomarkers (e.g., phenylketonuria, type 2 diabetes) . Its biosynthesis involves enzymes like phenyllactate dehydrogenase (fldH) and phenyllactate dehydratase (fldBC), as observed in Clostridium sporogenes and Lactobacillus species .

Properties

CAS No. |

99473-64-0 |

|---|---|

Molecular Formula |

C12H11ClO4 |

Molecular Weight |

254.66 g/mol |

IUPAC Name |

(2S)-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C12H11ClO4/c1-8(12(15)16)17-11(14)7-4-9-2-5-10(13)6-3-9/h2-8H,1H3,(H,15,16)/b7-4+/t8-/m0/s1 |

InChI Key |

FDRHXXQUUFPDKT-IPWDFOCMSA-N |

SMILES |

CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl |

Isomeric SMILES |

C[C@@H](C(=O)O)OC(=O)/C=C/C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl |

Synonyms |

CCPL O-(4-chlorocinnamoyl)phenyllactate O-(trans-para-chlorocinnamoyl)phenyllactate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares phenyllactate with phenylacetate, phenylpyruvate, and other analogs based on biochemical properties, metabolic roles, and clinical relevance:

Key Findings:

- Metabolic Pathways : Phenyllactate and phenylacetate share upstream precursors (phenylalanine/phenylpyruvate) but diverge in downstream enzymes and products. Phenyllactate is reduced, while phenylacetate is decarboxylated .

- Microbial Roles : Phenyllactate is critical in anaerobic toluene biosynthesis in T. auensis and C. sporogenes, whereas phenylacetate is a direct precursor for toluene .

- Clinical Significance : Phenyllactate and phenylpyruvate are elevated in phenylketonuria (PKU), but phenyllactate also correlates with cardiovascular disease (CAD) and type 2 diabetes (T2DM) risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.